2,3-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
2,3-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) at position 3 of the attached phenyl group.
- An ethylsulfonyl group at position 6 of the pyridazine, contributing to electron-withdrawing effects and polar solubility.
Sulfonylation: Reaction of an aromatic amine with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) and catalyst (e.g., DMAP) .
Heterocyclic coupling: Potential use of cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridazine moiety, as seen in the synthesis of pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2,3-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)17-11-10-15(21-22-17)12-6-8-13(9-7-12)23-29(26,27)16-5-3-4-14(19)18(16)20/h3-11,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLELIDYZOEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride.
Coupling with Dichlorobenzene: The final step involves coupling the pyridazine derivative with a dichlorobenzene derivative under conditions that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of catalysts and controlled temperatures to facilitate the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2,3-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Influence: Pyridazine (target compound): Exhibits strong dipole moments due to adjacent nitrogen atoms, enhancing polar interactions in biological systems. This contrasts with quinoline (IIIa, ), which has a fused benzene-pyridine structure favoring planar stacking interactions . Pyrazolo-pyrimidine (): Combines pyrimidine’s hydrogen-bonding capacity with pyrazole’s metabolic stability, often exploited in kinase inhibitors .
Substituent Effects :
- The ethylsulfonyl group in the target compound increases solubility in polar solvents compared to alkyl or methoxy groups (e.g., IIIa’s methoxy substituents) .
- Dichloro substituents may improve membrane permeability but could elevate toxicity risks relative to fluorine-containing analogs (e.g., fluorophenyl in ) .
Biological Activity: While IIIa demonstrates antimicrobial properties, the pyridazine-based target compound is hypothesized to target kinases or GPCRs due to sulfonamide’s prevalence in such inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
